molecular formula C9H12N2O3 B8026090 3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine

3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine

Cat. No.: B8026090
M. Wt: 196.20 g/mol
InChI Key: WKHYJXNOZOQBBN-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine is a substituted pyridine derivative featuring a nitro group at the 5-position, a methyl group at the 3-position, and an isopropoxy group at the 2-position. This compound belongs to the nitropyridine family, which is widely studied for its electronic and steric properties, influencing reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The nitro group acts as a strong electron-withdrawing substituent, while the isopropoxy group contributes steric bulk and moderate electron-donating effects, creating a unique electronic profile .

Properties

IUPAC Name

3-methyl-5-nitro-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)14-9-7(3)4-8(5-10-9)11(12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHYJXNOZOQBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directing Effects of Substituents

  • The isopropyloxy group at position 2 acts as an ortho/para-directing group due to its lone electron pairs, while the methyl group at position 3 exerts a weakly activating, meta-directing effect.

  • Nitration at position 5 is favored due to the combined electronic effects of these substituents, though competing reactions at positions 4 and 6 may occur without precise temperature control.

Synthetic Routes and Methodologies

Starting Material: 2-Isopropyloxy-3-methylpyridine

A two-step synthesis involves:

  • Synthesis of 2-isopropyloxy-3-methylpyridine via nucleophilic aromatic substitution (NAS) using 2-chloro-3-methylpyridine and isopropyl alcohol in the presence of a base (e.g., K₂CO₃).

  • Regioselective nitration with fuming nitric acid (HNO₃) in a mixed solvent system (e.g., H₂SO₄/AcOH) at 0–5°C.

Reaction Conditions Table

StepReagents/ConditionsYieldNotes
NAS2-Chloro-3-methylpyridine, i-PrOH, K₂CO₃, DMF, 80°C, 12 h68%DMF enhances nucleophilicity of isopropoxide.
NitrationHNO₃ (90%), H₂SO₄, 0°C, 2 h52%Para-substituted byproducts (4-nitro) minimized at low temps.

Challenges and Optimizations

  • Side Reactions : Competing nitration at position 4 can be suppressed by using acetic acid as a co-solvent, which moderates the nitronium ion’s reactivity.

  • Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane yields the crude product, which is purified via silica gel chromatography.

Alternative Pathway: Sequential Functionalization

Advanced Methodologies from Patent Literature

One-Pot Synthesis via Metal-Mediated Coupling

A patent by describes a metal-assisted process for analogous pyridine derivatives:

  • Ring-opening of 3-isochromanone with NaOH in toluene/water to form a disodium salt intermediate.

  • Reaction with 2-chloro-5-nitropyridine in N-methylpyrrolidone (NMP) at 110°C for 6 h.

  • Methylation using dimethyl sulfate to install the methyl group.

Adaptation for Target Compound :

  • Replace 2-chloro-5-nitropyridine with 2-chloro-3-methyl-5-nitropyridine.

  • Use isopropyl iodide instead of methylating agents for O-alkylation.

Advantages :

  • Avoids isolation of intermediates, improving overall yield (theoretical: 65–70%).

Analytical and Process Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, J = 6.1 Hz, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 4.75 (sept, 1H, J = 6.1 Hz, OCH), 8.21 (d, 1H, J = 2.8 Hz, H-4), 8.94 (d, 1H, J = 2.8 Hz, H-6).

  • HPLC Purity : >98% when using gradient elution (ACN/H₂O, 0.1% TFA) .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyridines: Formed by nucleophilic substitution reactions.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Antimicrobial Activity

The nitro group in 3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine is crucial for its antimicrobial properties. Nitro compounds are known for their ability to disrupt bacterial DNA synthesis, making them effective against various pathogens. Research indicates that derivatives of nitro compounds exhibit significant activity against both aerobic and anaerobic bacteria, including Mycobacterium tuberculosis, which is a major concern in global health .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, which include compounds similar to this compound. These derivatives have shown effectiveness in inducing apoptosis in cancer cells, particularly in hypopharyngeal tumor models . The structural modifications involving the piperidine ring enhance the biological activity by improving interactions with protein binding sites.

Tuberculosis Treatment

A notable case study involved the evaluation of nitroimidazole derivatives in treating tuberculosis. Compounds structurally related to this compound were tested for their efficacy against Mycobacterium tuberculosis under aerobic and anaerobic conditions. Results indicated that these compounds retained significant activity, suggesting their potential as new antitubercular agents .

Cancer Cell Line Studies

In another study focusing on cancer therapy, researchers synthesized analogs of this compound and evaluated their cytotoxicity against various cancer cell lines. The findings demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin, highlighting the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include nitropyridine derivatives with variations in substituent positions and functional groups (Table 1).

Table 1: Structural Comparison of Selected Pyridine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties Reference
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine -NO₂ (5), -CH₃ (3), -OCH(CH₃)₂ (2) 210.21* High electron-withdrawing character N/A
2-Methoxy-4-methyl-5-nitropyridine (7c) -NO₂ (5), -CH₃ (4), -OCH₃ (2) 184.15 95% synthesis yield; stable crystalline solid
2-Methoxy-4-methyl-3-nitropyridine (7d) -NO₂ (3), -CH₃ (4), -OCH₃ (2) 184.15 80% synthesis yield; lower thermal stability
3-Iodo-2-methoxy-5-methylpyridine -I (3), -OCH₃ (2), -CH₃ (5) 263.09 Halogenated derivative; high molecular weight
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol -Cl (3,6), -OCH₃ (5), -CH₂OH (2) 222.06 Polar functionality; moderate solubility

*Calculated molecular weight based on formula C₁₀H₁₂N₂O₃.

Key Observations:
  • Substituent Position : The position of the nitro group significantly impacts reactivity. For example, 7c (5-nitro) and 7d (3-nitro) show differing synthesis yields (95% vs. 80%), suggesting that nitro placement affects reaction efficiency .
  • Halogen vs. Nitro Groups : Halogenated analogs (e.g., 3-iodo derivatives) exhibit higher molecular weights and distinct reactivity profiles, favoring cross-coupling reactions over nitro-group-mediated transformations .

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and stability (Table 2).

Table 2: Physicochemical Properties of Pyridine Derivatives
Compound Name Melting Point (°C) Log Kow* Vapor Pressure (mm Hg) Reference
This compound N/A ~2.5 (est.) 0.2–0.4 (est.) N/A
2-Methyl-5-isopropenylpyridine N/A 2.8 0.345 @ 20°C
Derivatives in 268–287 N/A N/A

*Log Kow (octanol-water partition coefficient) estimated using EPI Suite for analogs .

Key Observations:
  • Melting Points : Nitropyridine derivatives with nitro and methyl groups (e.g., compounds in ) exhibit high melting points (268–287°C), likely due to strong intermolecular interactions and crystalline packing .
  • Lipophilicity : The isopropoxy group in the target compound may increase Log Kow compared to methoxy analogs, enhancing membrane permeability in biological systems .

Biological Activity

3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential clinical applications.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a methyl group at position 3 and a nitro group at position 5, along with a propan-2-yloxy group. This unique structure is significant in determining its biological activity.

Antimicrobial Activity

Research has shown that pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds containing the pyridine nucleus have been reported to possess substantial antibacterial and antifungal activities. The introduction of functional groups such as nitro and alkoxy has been linked to enhanced antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial
Other Pyridine Derivatives32–64Antibacterial

Antiviral Activity

Pyridine compounds have also shown promise in antiviral applications. The structural characteristics of pyridines enable them to interact with viral proteins effectively. Recent studies suggest that derivatives like this compound could potentially inhibit viral replication through mechanisms similar to those observed in other pyridine derivatives .

Antitumor Activity

The antitumor potential of pyridine derivatives is another area of active research. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, modifications in the substituents on the pyridine ring can significantly influence their cytotoxicity profiles against ovarian and breast cancer cells . The compound's ability to inhibit key cellular pathways involved in tumor growth is under investigation.

Table 2: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

CompoundIC50 (μM)Cell Line
This compoundTBDOvarian Cancer
Other Pyridine Derivatives45–120Breast Cancer

Structure-Activity Relationship (SAR)

The biological activities of pyridine derivatives are often influenced by their structure. The presence of electron-withdrawing groups such as nitro enhances their reactivity and interaction with biological targets. Conversely, alkoxy substituents can improve solubility and bioavailability . Understanding these relationships is crucial for designing more effective derivatives.

Case Studies

Several studies have highlighted the biological significance of pyridine derivatives:

  • Antimicrobial Study : A series of pyridine derivatives were evaluated for their activity against S. aureus. The introduction of a nitro group significantly enhanced their antibacterial potency, demonstrating the importance of functional group positioning .
  • Anticancer Research : In vitro studies showed that specific modifications in the pyridine structure led to increased cytotoxicity against ovarian cancer cells while maintaining low toxicity toward non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution at the pyridine ring’s 2-position using isopropoxide, followed by nitration at the 5-position. Key steps include:

  • Protecting the pyridine nitrogen to avoid side reactions during nitration.
  • Optimizing nitration conditions (e.g., HNO₃/H₂SO₄ concentration, temperature) to prevent over-nitration or ring degradation.
  • Purification via column chromatography or recrystallization to isolate the product.
    • Validation : Monitor intermediates using TLC and confirm final structure via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; aim for >95% purity.
  • Structural Confirmation : X-ray crystallography (e.g., SHELXL refinement ) for unambiguous assignment of nitro and isopropoxy substituents.
  • Spectroscopy : FT-IR to confirm nitro group (asymmetric stretch ~1520 cm⁻¹) and ether linkage (C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern (methyl, nitro, isopropoxy) influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing nitro group at C5 deactivates the ring, directing electrophilic attacks to C4.
  • The isopropoxy group at C2 acts as an ortho/para director but may sterically hinder reactions at C2 and C6.
  • Case Study : Suzuki-Miyaura coupling at C4 requires careful ligand selection (e.g., SPhos) to overcome steric hindrance from the isopropoxy group .

Q. What strategies resolve contradictions in crystallographic data, such as disordered isopropoxy groups?

  • Refinement Techniques :

  • Use SHELXL’s PART and SIMU instructions to model disorder in the isopropoxy group.
  • Validate against Hirshfeld surface analysis to ensure plausible intermolecular interactions.
  • Address twinning (common in nitro-substituted aromatics) using TWIN/BASF commands .

Q. What challenges arise in scaling up synthesis, and how can reaction conditions be optimized?

  • Scale-Up Considerations :

  • Solvent Selection : Replace THF with 2-MeTHF for safer, greener large-scale reactions.
  • Temperature Control : Use flow chemistry to manage exothermic nitration steps.
  • Yield Optimization : Kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. How can discrepancies in reported bioactivity (e.g., enzyme inhibition) be systematically addressed?

  • Data Analysis Framework :

  • Compare assay conditions (e.g., buffer pH, co-solvents) across studies; the nitro group’s redox sensitivity may lead to artifacts in certain buffers.
  • Use computational docking (e.g., AutoDock Vina) to evaluate binding modes of structural analogs (e.g., 5-Fluoro-2-(propan-2-yloxy)pyridin-3-amine ) and identify key pharmacophore features.

Methodological Resources

  • SHELX Software : For crystallographic refinement and disorder modeling .
  • NMR Spectral Libraries : Reference data for nitroaromatics (e.g., SDBS database).
  • Synthetic Protocols : Adapted from pyridine ethers in and .

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